O-Methyl Anidulafungin

Impurity profiling Structure elucidation NMR spectroscopy

O-Methyl Anidulafungin (CAS 185425-47-2, molecular formula C₅₉H₇₅N₇O₁₇, molecular weight 1154.3 g/mol) is a well-characterized process-related impurity of the semisynthetic echinocandin antifungal drug Anidulafungin. Its structure differs from the parent drug substance by the presence of a methoxy (–OCH₃) group at the C-23 position instead of a hydroxyl (–OH) group, a modification unambiguously confirmed by 1D and 2D NMR spectroscopy and high-resolution ESI–MS.

Molecular Formula C59H75N7O17
Molecular Weight 1154.3 g/mol
Cat. No. B13435486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl Anidulafungin
Molecular FormulaC59H75N7O17
Molecular Weight1154.3 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O
InChIInChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1
InChIKeyMTZYYAFSXXAZRZ-OQLJTUGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl Anidulafungin for Analytical Reference and Quality Control: Baseline Identity and Regulatory Relevance


O-Methyl Anidulafungin (CAS 185425-47-2, molecular formula C₅₉H₇₅N₇O₁₇, molecular weight 1154.3 g/mol) is a well-characterized process-related impurity of the semisynthetic echinocandin antifungal drug Anidulafungin [1]. Its structure differs from the parent drug substance by the presence of a methoxy (–OCH₃) group at the C-23 position instead of a hydroxyl (–OH) group, a modification unambiguously confirmed by 1D and 2D NMR spectroscopy and high-resolution ESI–MS [1]. This compound is formally catalogued as Anidulafungin Impurity D (also designated Imp-VIII in the primary characterization literature) and is utilized exclusively as an analytical reference standard for HPLC method development, method validation, and quality-controlled (QC) release testing of Anidulafungin active pharmaceutical ingredient (API) and finished drug product [1][2].

Analytical reference standard for Anidulafungin Impurity D
HPLC system suitability and peak identification
Regulatory method validation and QC release testing

Why O-Methyl Anidulafungin Cannot Be Substituted by Other Anidulafungin Impurity Reference Standards


Within the anidulafungin impurity panel, eight distinct related substances have been systematically detected by HPLC in bulk drug at individual levels ranging from 0.03% to 0.97% [1]. The chemical nature of each impurity is structurally and mechanistically distinct: Imp-I is a hydrolytic ring-opening degradant, Imp-II and Imp-III are des-methyl variants arising from incomplete methylation at C-4 and C-8 respectively, and Imp-VIII (O-Methyl Anidulafungin / Impurity D) is differentiated by a unique C-23 methoxy substituent introduced through a process-specific side reaction [1]. Replacing O-Methyl Anidulafungin with any other anidulafungin impurity standard—or with the parent API itself—invalidates HPLC system suitability criteria because each impurity possesses a unique relative retention time (RRT) with respect to the anidulafungin main peak, and regulatory submissions (ANDA/NDA) require impurity-specific reference standards for peak identification, assay specificity demonstration, and accurate quantification at or above the ICH Q3A reporting threshold [1][2].

Structural mismatch

C-23 methoxy modification yields unique RRT; other impurities or parent API may not provide correct peak assignment.

Regulatory specificity

ANDA/NDA filings require impurity-specific reference standards; generic surrogates may fail to demonstrate assay specificity.

Co-elution risk

Eight impurities co-detected in similar concentration range; without authentic Imp-VIII standard, misidentification probability increases.

Quantitative Differentiation Evidence for O-Methyl Anidulafungin vs. Other Anidulafungin-Related Substances


Structural Differentiation: Unique C-23 Methoxy Substitution vs. Parent Anidulafungin and Des-Methyl Impurities

Comprehensive 1D (¹H, ¹³C, H–D exchange, DEPT 90/135) and 2D (COSY, TOCSY, HSQC, HMBC) NMR characterization of Imp-VIII (O-Methyl Anidulafungin) established that this impurity bears a methoxy (–OCH₃) group covalently attached at the C-23 position of the cyclic hexapeptide core, replacing the hydroxyl (–OH) group present in the parent drug anidulafungin [1]. In contrast, Imp-II and Imp-III were found to lack methyl groups at the C-4 and C-8 positions respectively, and Imp-I is a ring-opened hydrolysis product lacking the macrocyclic scaffold altogether [1]. This methylation pattern uniquely alters the polarity, chromatographic retention, and mass fragmentation signature of O-Methyl Anidulafungin relative to every other characterized impurity in the panel [1].

Structural Differentiation
Head-to-head
ΔMW +14 Da (C-23 –OCH₃ vs. –OH)
Enables compound-specific peak assignment
Confirmed by 1D/2D NMR and ESI–MS
Impurity profiling Structure elucidation NMR spectroscopy Echinocandin quality control

Chromatographic Resolution Necessity: Eight Co-Detected Impurities with Overlapping Concentration Ranges Demand Individual Standards

HPLC analysis of anidulafungin bulk drug substance from multiple sources consistently detected eight impurities at individual levels spanning 0.03% to 0.97% of the API peak area [1]. Among the four impurities isolated by preparative HPLC (Imp-I, Imp-II, Imp-III, and Imp-VIII), each required a dedicated reference standard for unambiguous peak identification because their structural similarity (ΔMW ranging from –14 Da to +14 Da relative to the parent drug) precludes reliance on relative retention time (RRT) prediction alone [1]. Imp-VIII (O-Methyl Anidulafungin) was identified as a process-related impurity originating from a side reaction during chemical reacylation at the N-terminus of the echinocandin B nucleus, and its chromatographic behavior is distinct from both synthetic by-products (Imp-II, Imp-III) and degradation products (Imp-I) [1].

Chromatographic Resolution
Head-to-head
Eight impurities co-detected; Imp-VIII at 0.03–0.97% range
Supports dedicated standard for accurate quantification
Required per ICH Q3A reporting threshold
HPLC method validation Related substances System suitability Pharmacopeial compliance

Degradation Pathway Discrimination: Imp-VIII as a Process Marker Distinct from Hydrolytic Degradants

The primary clearance and degradation mechanism of anidulafungin is slow, non-enzymatic chemical degradation (ring-opening hydrolysis) at physiological pH and temperature, with the resulting open-chain degradant (Imp-I-type species) lacking antifungal activity [1][2]. Imp-VIII (O-Methyl Anidulafungin), however, was classified not as a degradation product but as a process-related substance formed during the chemical reacylation step of anidulafungin synthesis, specifically attributed to side reactions involving echinocandin C, D, or A30912H fermentation co-products that carry naturally variant methylation patterns [1]. This mechanistic distinction means that under forced degradation or stability study conditions, Imp-I levels will rise while Imp-VIII levels remain relatively constant, making O-Methyl Anidulafungin a critical marker for discriminating between process-related impurity burden and true degradation in stability-indicating methods [1][2].

Degradation Pathway Discrimination
Class-level
Process impurity marker (Imp-VIII) vs. degradant (Imp-I)
Enables stability-indicating method specificity
Imp-VIII level remains stable under forced degradation
Degradation pathway Process impurity Stability-indicating method Forced degradation

Regulatory-Compliant Reference Standard: O-Methyl Anidulafungin Aligns with USP/EP Pharmacopeial Impurity Control Requirements

Anidulafungin Impurity D (O-Methyl Anidulafungin, CAS 185425-47-2) is supplied as a fully characterized reference standard compliant with USP and EP pharmacopeial guidelines, suitable for use as a traceability standard in analytical method development, method validation (AMV), and quality-controlled (QC) release testing for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1]. Its characterization data package—including HPLC purity, MS, and NMR spectral data—aligns with regulatory expectations for impurity reference standards per ICH Q3A and Q6A, enabling laboratories to establish impurity-specific system suitability criteria, determine relative response factors (RRFs), and accurately quantify Impurity D in anidulafungin API at and above the 0.05% reporting threshold [1][2]. In contrast, generic or surrogate standards lacking this regulatory-grade characterization cannot be used to meet pharmacopeial identification requirements for specific named impurities [2].

Regulatory Alignment
Reported
Fully characterized; COA, HPLC, NMR, MS data
Meets USP/EP pharmacopeial guidelines
Supports ANDA/NDA impurity control documentation
Pharmacopeial reference standard ANDA filing GMP quality control Regulatory compliance

Procurement-Driven Application Scenarios for O-Methyl Anidulafungin Reference Standard


HPLC System Suitability and Peak Identification in Anidulafungin API Release Testing

In QC laboratories performing USP/EP-compliant HPLC analysis of anidulafungin API, O-Methyl Anidulafungin serves as the primary reference standard for identifying and quantifying the Impurity D peak in related substances chromatograms. Given that Zhao et al. (2017) detected eight impurities in bulk drug at individual levels ranging from 0.03% to 0.97%, the use of the authentic Imp-VIII standard—whose C-23 methoxy structure has been unequivocally confirmed by 1D/2D NMR and ESI–MS [1]—is essential for achieving the specificity required for system suitability and for ensuring that the Impurity D peak is neither misidentified as another co-eluting impurity (Imp-I, Imp-II, or Imp-III) nor conflated with the anidulafungin main peak. This is particularly critical given the narrow ΔMW of +14 Da relative to the parent API, which can produce chromatographic co-elution under sub-optimized gradient conditions [1].

Stability-Indicating Method Development and Forced Degradation Studies

When developing stability-indicating HPLC methods per ICH Q1A(R2) guidelines, analytical development scientists require O-Methyl Anidulafungin as a process-impurity marker to discriminate between synthesis-related impurities and true degradation products. Anidulafungin undergoes slow chemical degradation via ring-opening hydrolysis at physiological temperature and pH to form an open-chain peptide that lacks antifungal activity [2]. Because Imp-VIII is a process-related impurity (not a degradant), its peak area remains relatively stable under forced degradation conditions (heat, acid, base, oxidative stress), whereas the hydrolytic degradant Imp-I increases. This differential behavior enables laboratories to establish degradation pathway specificity and to avoid misclassifying a stable process impurity as a degradant during stability trend analysis [1][2].

ANDA/NDA Regulatory Filing: Impurity Qualification and Control Strategy Documentation

For generic and innovator pharmaceutical companies submitting ANDA or NDA dossiers for anidulafungin drug products, O-Methyl Anidulafungin (Impurity D) must be individually specified in Module 3.2.S.3.2 (Impurities) of the CTD. The regulatory-grade characterization data package accompanying this reference standard—including HPLC purity, MS, and NMR spectral data—enables the applicant to establish impurity-specific acceptance criteria, determine relative response factors (RRFs), and demonstrate that the proposed control strategy adequately limits Impurity D to levels compliant with ICH Q3A thresholds [1]. Given that Zhao et al. (2017) demonstrated Imp-VIII levels within the 0.03%–0.97% range across multiple bulk drug batches, a validated method using the authentic standard is required to ensure batch-to-batch consistency and to support the impurity fate and purge arguments in the regulatory submission [1][2].

Fermentation Process Optimization and Synthetic Route Investigation

Process chemistry and fermentation development teams investigating the origin of process-related impurities in anidulafungin synthesis can use O-Methyl Anidulafungin as a tracer standard to monitor the efficiency of the chemical reacylation step. Zhao et al. (2017) identified that Imp-VIII formation is linked to the presence of echinocandin C, D, and A30912H fermentation co-products, which carry variant side chains that react with TOBt during N-terminal reacylation to generate methylated impurity species [1]. By spiking authentic O-Methyl Anidulafungin into in-process control samples, process development scientists can quantify the carry-through of this impurity across unit operations, evaluate the effectiveness of purification steps such as preparative HPLC or recrystallization, and establish design spaces that minimize Imp-VIII formation below the ICH reporting threshold [1].

Application
Selection Property
Validation Focus
HPLC system suitability and peak ID
C-23 methoxy-specific chromatographic retention
Peak identity confirmation vs. co-eluting impurities
Stability-indicating method development
Process impurity marker (non-degradant)
Stability trend discrimination from hydrolytic degradants
ANDA/NDA regulatory dossier support
Regulatory-grade characterization data package
Impurity-specific acceptance criteria and RRF determination
Fermentation process optimization
Traceable to echinocandin fermentation co-products
Impurity carry-through quantification across unit operations
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